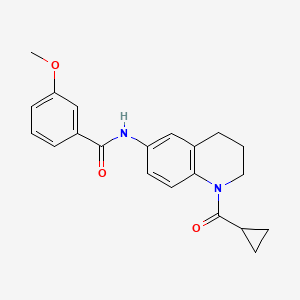

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

CAS No.: 899964-19-3

Cat. No.: VC4656979

Molecular Formula: C21H22N2O3

Molecular Weight: 350.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899964-19-3 |

|---|---|

| Molecular Formula | C21H22N2O3 |

| Molecular Weight | 350.418 |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-26-18-6-2-4-16(13-18)20(24)22-17-9-10-19-15(12-17)5-3-11-23(19)21(25)14-7-8-14/h2,4,6,9-10,12-14H,3,5,7-8,11H2,1H3,(H,22,24) |

| Standard InChI Key | ZHGFKUZFABQPHW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Introduction

1. Introduction to N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of amides derived from quinoline derivatives. Its structure combines a cyclopropane group, a tetrahydroquinoline core, and a methoxybenzamide moiety. This combination suggests potential applications in medicinal chemistry due to the bioactivity often associated with these functional groups.

2. Structural Features

The compound's molecular structure can be broken down into the following key components:

-

Cyclopropanecarbonyl Group: A small cyclic ketone that imparts rigidity and unique steric properties.

-

Tetrahydroquinoline Core: A partially saturated quinoline ring system known for its presence in pharmacologically active molecules.

-

Methoxybenzamide Moiety: A benzamide group with a methoxy substituent, which may enhance solubility and modulate biological activity.

These structural elements contribute to the compound's physicochemical properties and potential biological functions.

4. Potential Applications

Medicinal Chemistry

Compounds containing tetrahydroquinoline and benzamide scaffolds are frequently explored for their pharmacological activities. Possible applications include:

-

Anticancer Agents: Quinoline derivatives are known for their cytotoxic effects on cancer cells.

-

Neuroprotective Agents: Tetrahydroquinolines have been investigated for their role in treating neurodegenerative diseases.

-

Anti-inflammatory Agents: Amide groups often enhance anti-inflammatory properties.

Drug Development

The presence of a cyclopropane group may improve metabolic stability by resisting enzymatic degradation, making it an attractive candidate for drug development.

5. Synthesis Pathways

Although specific synthesis methods for this compound are unavailable, general strategies for synthesizing similar compounds include:

-

Cyclopropanation Reactions: Introduction of the cyclopropane moiety via carbene addition.

-

Quinoline Functionalization: Selective reduction of quinoline to tetrahydroquinoline.

-

Amide Coupling Reactions: Formation of the benzamide group using carboxylic acid derivatives and amines.

6. Related Compounds and Studies

Several structurally related compounds have been studied for their biological activities:

-

N-[1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide: Explored as a screening compound in drug discovery .

-

N-[1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzenesulfonamide: Known for its sulfonamide functionality and potential bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume